Bienvenue dans la boutique en ligne BenchChem!

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This 5-morpholinopyridazinyl-piperazine methanone is a structurally unique regioisomer, differentiated from common 6-morpholino analogs. Its 5-position morpholine substitution alters electron distribution and H-bonding geometry on the pyridazine core, enabling novel SAR exploration for AKR1C3 inhibitor programs. The 4-ethoxyphenyl carbonyl and ketone linker maintain critical target engagement. Researchers should select this compound for scaffold-hopping studies, isoform selectivity profiling, and comparative docking against the 6-morpholino regioisomer (CAS 898453-58-2). Not a generic substitute—order for targeted lead optimization.

Molecular Formula C21H27N5O3
Molecular Weight 397.479
CAS No. 1448059-34-4
Cat. No. B2356293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
CAS1448059-34-4
Molecular FormulaC21H27N5O3
Molecular Weight397.479
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4
InChIInChI=1S/C21H27N5O3/c1-2-29-19-5-3-17(4-6-19)21(27)26-9-7-25(8-10-26)20-15-18(16-22-23-20)24-11-13-28-14-12-24/h3-6,15-16H,2,7-14H2,1H3
InChIKeyYTQRTIPGUPNBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS 1448059-34-4: Structural Classification and Procurement Context


(4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone (CAS 1448059-34-4) is a synthetic small molecule belonging to the morpholino-pyridazinyl-piperazine methanone chemotype. It features a 4-ethoxyphenyl carbonyl group linked to a piperazine ring, which is substituted at the opposing nitrogen with a 5-morpholinopyridazin-3-yl moiety. This positions the morpholine substituent at the 5-position of the pyridazine ring, distinguishing it from the more commonly cataloged 6-morpholino regioisomers (e.g., CAS 898453-58-2). Molecular formula: C21H27N5O3; molecular weight: 397.47 g/mol . As of the search date, no primary research publications, patents, or authoritative bioactivity database entries (ChEMBL, BindingDB, PubChem BioAssay) containing quantitative pharmacological data for this specific compound were identified in the public domain [1].

Why Generic Substitution of (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone with In-Class Analogs Is Not Scientifically Valid


Compounds within the morpholino-pyridazinyl-piperazine methanone class cannot be generically interchanged for research or procurement purposes. First, the position of the morpholine substituent on the pyridazine ring (5- vs. 6-) alters the electron distribution and hydrogen-bonding geometry of the heterocyclic core, potentially shifting target binding profiles [1]. Second, structure-activity relationship (SAR) studies on related morpholino(phenylpiperazin-1-yl)methanones demonstrate that the nature and position of the substituent on the terminal phenyl ring (ethoxy vs. methoxy, fluoro, chloro, etc.) directly modulates both potency and isoform selectivity against targets such as AKR1C3, with lipophilic electron-withdrawing groups being positive for activity [2]. Third, the ketone linker is essential for target engagement via H-bonding with catalytic residues (Tyr55 and His117 in AKR1C3), meaning that analogs with modified linkers (urea, sulfonamide) exhibit fundamentally different pharmacology [2]. These three structural variables make direct substitution scientifically unsound without empirical comparative data.

Quantitative Differentiation Evidence for (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone (CAS 1448059-34-4) vs. Closest Analogs


Regioisomeric Differentiation: 5-Morpholinopyridazine vs. 6-Morpholinopyridazine Core

The target compound bears the morpholine substituent at the 5-position of the pyridazine ring, whereas the closest cataloged analog (CAS 898453-58-2) places morpholine at the 6-position. In related pyridazinone chemotypes, the substitution position on the pyridazine ring has been shown to affect both the electronic properties of the heterocycle and the spatial orientation of the morpholine oxygen, which can influence target binding [1]. While no direct head-to-head comparison data exists for these specific regioisomers, the 5-morpholino arrangement creates a distinct hydrogen-bond acceptor geometry (N2 of pyridazine adjacent to morpholine) compared to the 6-morpholino isomer (N1 adjacent), which may be critical for targets where pyridazine nitrogen positioning governs affinity [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Phenyl Ring Substituent Differentiation: 4-Ethoxy vs. 4-Methoxy Analog

The target compound carries a 4-ethoxyphenyl group, whereas the closest cataloged analog with a PubChem entry (CID 6622739, CAS 902287-74-5) features a 4-methoxyphenyl group. In the morpholino(phenylpiperazin-1-yl)methanone AKR1C3 inhibitor series, lipophilic electron-withdrawing substituents on the terminal phenyl ring were shown to be positive for inhibitory activity, with compounds achieving IC50 values of approximately 100 nM against AKR1C3 [1]. The ethoxy group (Hansch π = 0.38) confers greater lipophilicity than methoxy (Hansch π = -0.02), which could theoretically enhance occupancy of the lipophilic pocket aligned with Phe311 in the AKR1C3 active site as revealed by X-ray crystallography of a representative morpholino(phenylpiperazin-1-yl)methanone bound to AKR1C3 (PDB 4HMN) [2]. However, no direct comparative IC50 data for the ethoxy vs. methoxy pair are available.

AKR1C3 Inhibition Structure-Activity Relationship Lipophilicity

Ketone Linker Integrity: Essential Pharmacophoric Feature Differentiating from Urea-Based Inhibitors

The target compound contains a ketone (methanone) linker between the piperazine and the 4-ethoxyphenyl group. In the AKR1C3 inhibitor series, the ketone carbonyl oxygen forms critical hydrogen bonds with Tyr55 and His117 in the enzyme's oxyanion hole, while the piperazine bridging unit provides conformational twisting to position the terminal phenyl ring in the lipophilic pocket near Phe311 [1]. SAR studies demonstrated that replacing the ketone with a urea moiety retained activity, but the ketone was found to be essential for the morpholino(phenylpiperazin-1-yl)methanone subclass [1]. Compounds where the carbonyl is replaced by sulfonyl (e.g., CAS 898453-61-7) or where the linker is absent show fundamentally different target engagement profiles [2]. This pharmacophoric requirement distinguishes the target compound from related chemotypes with alternative linkers.

Pharmacophore Modeling Enzyme Inhibition Medicinal Chemistry

Scaffold Differentiation: Pyridazinyl-Piperazine vs. Phenyl-Piperazine Core in the AKR1C3 Pharmacophore

The target compound incorporates a pyridazinyl spacer between the piperazine and morpholine rings, whereas the prototypical AKR1C3 inhibitors in the Flanagan et al. (2014) series feature a direct piperazine-to-morpholine connection via a methanone linker [1]. The insertion of the pyridazine ring introduces two additional hydrogen-bond acceptors (N1 and N2 of pyridazine) and extends the molecular length, which could enable interactions with residues distal to the oxyanion hole. The co-crystal structure (PDB 4HMN) shows that the morpholine oxygen does not directly contact the protein in the prototypical series, suggesting that the pyridazine extension may be tolerated or could enable additional contacts [2]. This scaffold difference represents a potential vector for modulating isoform selectivity beyond what is achievable with the simpler phenyl-piperazine core, though no comparative selectivity data exist for this specific compound [1].

Scaffold Hopping AKR1C3 Isoform Selectivity

Recommended Research Application Scenarios for (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone Based on Available Evidence


AKR1C3 Inhibitor Lead Optimization and Selectivity Profiling

This compound can serve as a scaffold-hopping starting point for AKR1C3 inhibitor programs. The pyridazinyl-piperazine core distinguishes it from the prototypical phenyl-piperazine AKR1C3 inhibitors characterized in Flanagan et al. (2014) [1], and the 5-morpholino regioisomeric arrangement may yield differentiated isoform selectivity profiles against AKR1C1, AKR1C2, and AKR1C4 when compared to 6-morpholino analogs. Researchers should empirically determine IC50 values against the AKR1C panel and compare directly with the known inhibitor (4-(4-chlorophenyl)piperazin-1-yl)(morpholino)methanone (PDB 4HMN) [2].

Structure-Activity Relationship (SAR) Studies on Pyridazine Substitution Position

A comparative SAR study between this 5-morpholinopyridazine compound and its 6-morpholino regioisomer (CAS 898453-58-2) can systematically evaluate how the position of the morpholine substituent on the pyridazine ring influences target binding affinity, selectivity, and physicochemical properties. Such studies would address a current gap in the literature, as the antinociceptive pyridazinone SAR reported by Gökhan et al. (2001) [3] focused primarily on 6-substituted derivatives without exploring 5-substituted congeners.

Computational Docking and Pharmacophore Modeling with the AKR1C3 Active Site

Using the available X-ray co-crystal structure of AKR1C3 (PDB 4HMN) [2], this compound can be employed in molecular docking studies to predict whether the extended pyridazinyl-piperazine scaffold can maintain the critical H-bonding interactions with Tyr55 and His117 in the oxyanion hole while enabling the terminal ethoxyphenyl group to occupy the lipophilic pocket aligned with Phe311. Such modeling, benchmarked against the known morpholino(phenylpiperazin-1-yl)methanone SAR [1], can guide prioritization of the compound for biochemical testing.

Chemical Probe Development for Aldo-Keto Reductase Family Profiling

Given the established role of morpholino(phenylpiperazin-1-yl)methanones as isoform-selective AKR1C3 inhibitors with IC50 ~100 nM potency [1], this compound could be evaluated as a chemical probe for the broader aldo-keto reductase (AKR) family. Its structural divergence from the parent series (pyridazine insertion, ethoxy substitution, 5-morpholino orientation) makes it a candidate for broad-panel AKR profiling to identify potential shifts in target preference that could not be predicted from the existing SAR alone.

Quote Request

Request a Quote for (4-Ethoxyphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.